

Technical Monograph: 2-Cyclohexyl-N-methylacetamide

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Compound of Interest

Compound Name: 2-Cyclohexyl-N-methylacetamide

CAS No.: 62141-37-1

Cat. No.: B1315875

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CAS Number: 62141-37-1 Primary Classification: Aliphatic Amide / Pharmaceutical Intermediate
Molecular Formula:

Executive Summary & Chemical Identity

2-Cyclohexyl-N-methylacetamide is a specialized lipophilic amide fragment used primarily in medicinal chemistry as a stable, non-aromatic bioisostere of N-methyl-2-phenylacetamide. Unlike its aromatic counterparts, the cyclohexyl moiety offers a distinct spatial volume (chair conformation) and metabolic profile, making it a critical tool for probing hydrophobic pockets in GPCRs and kinase targets where

stacking is undesirable.^[1]

Physicochemical Datasheet

Property	Specification
CAS Number	62141-37-1
IUPAC Name	N-Methyl-2-cyclohexylacetamide
SMILES	<chem>CNC(=O)CC1CCCCC1</chem>
Molecular Weight	155.24 g/mol
LogP (Predicted)	~1.5 – 1.8 (Lipophilic)
Physical State	White to off-white solid or viscous oil (purity dependent)
Solubility	Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
H-Bond Donors/Acceptors	1 Donor / 1 Acceptor

Critical Distinction: Do not confuse with N-cyclohexyl-N-methylacetamide (where the cyclohexyl group is attached to the nitrogen). In the subject compound (CAS 62141-37-1), the cyclohexyl ring is attached to the

-carbon (position 2) of the acetyl chain.

Synthetic Architecture

The synthesis of **2-Cyclohexyl-N-methylacetamide** is best approached via a nucleophilic acyl substitution mechanism. While direct thermal dehydration is possible, it often leads to discoloration.[1] The preferred route for pharmaceutical-grade purity is the Acid Chloride Method or Carbodiimide Coupling.

Method A: Acid Chloride Activation (Scale-Up Preferred)

This method is preferred for gram-to-kilogram scale synthesis due to its high atom economy and simplified workup.

Reagents:

- Precursor: Cyclohexylacetic acid (CAS 5292-21-7).
- Chlorinating Agent: Thionyl Chloride () or Oxalyl Chloride.[1]
- Nucleophile: Methylamine (2M in THF or aqueous 40%).[1]
- Base: Triethylamine () or Diisopropylethylamine (DIPEA).[1]

Protocol:

- Activation: Dissolve cyclohexylacetic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1-2 drops). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution () ceases.
- Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield crude cyclohexylacetyl chloride. Re-dissolve in anhydrous DCM.
- Amidation: Cool the acyl chloride solution to 0°C. Add methylamine (1.5 eq) and (2.0 eq) simultaneously to scavenge HCl.
- Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. (to remove unreacted acid), and Brine.[1] Dry over .

Method B: EDC/NHS Coupling (Library Synthesis Preferred)

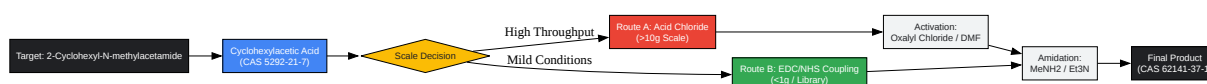
For small-scale combinatorial chemistry where avoiding acid chlorides is necessary.

Protocol:

- Dissolve cyclohexylacetic acid in DMF.
- Add EDC
HCl (1.2 eq) and HOBt or NHS (1.2 eq).[1] Stir for 30 mins to form the active ester.
- Add Methylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).
- Stir at RT for 12-16 hours.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for selecting the synthesis route based on scale and purity requirements.



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Caption: Decision matrix for the synthesis of **2-Cyclohexyl-N-methylacetamide** based on scale and reagent sensitivity.

Structural Biology & Medicinal Applications

In drug design, **2-Cyclohexyl-N-methylacetamide** serves as a strategic fragment. Its utility lies in its ability to fill hydrophobic pockets without the planar constraints of aromatic rings.[1]

Bioisosterism: Cyclohexyl vs. Phenyl

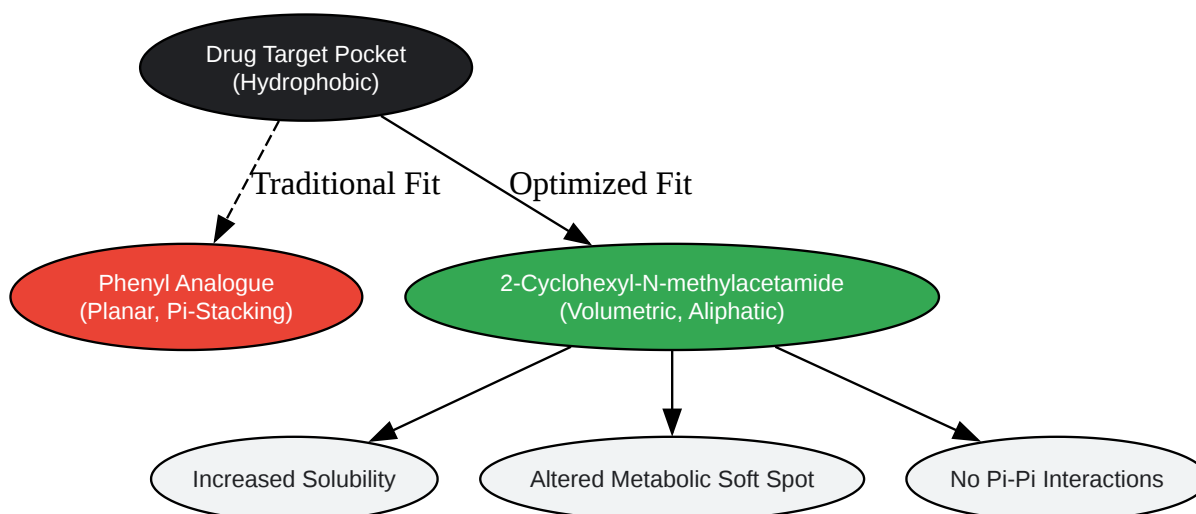
Researchers often substitute a Phenyl group (planar,

) with a Cyclohexyl group (chair,

) to modulate physicochemical properties:

- Solubility: The cyclohexyl derivative generally has higher aqueous solubility than the phenyl analog due to the disruption of planar crystal packing.[1]
- Metabolic Stability: The cyclohexyl ring is susceptible to oxidative metabolism (CYP450 hydroxylation) at the C3/C4 positions, whereas the phenyl ring is prone to aromatic hydroxylation.[1] This switch is used to tune half-life ().
- 3D Space Filling: The cyclohexyl group is "thicker" (chair conformation) than the flat phenyl ring, allowing for tighter binding in globular hydrophobic pockets.[1]

Pharmacophore Mapping



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Caption: Pharmacophore comparison demonstrating the strategic advantages of the cyclohexyl-amide scaffold.

Analytical Characterization (QC)

To validate the synthesis of CAS 62141-37-1, the following spectral signatures must be confirmed.

¹H NMR (Chloroform-d, 400 MHz)

- 5.4-5.8 ppm (Broad s, 1H): Amide N-H proton.
- 2.80 ppm (d, 3H): N-Methyl group (3H). The doublet confirms coupling to the NH proton.[\[1\]](#)
- 2.05 ppm (d, 2H): -Methylene protons (2H).
- 1.60 - 1.75 ppm (m, 5H): Cyclohexyl ring protons (Equatorial/Axial mix).[\[1\]](#)
- 0.90 - 1.30 ppm (m, 6H): Remaining cyclohexyl ring protons.

IR Spectroscopy (ATR)[\[1\]](#)

- 3280 : N-H stretch (secondary amide).[\[1\]](#)
- 2920, 2850 : C-H stretch (strong, aliphatic cyclohexyl).[\[1\]](#)
- 1640

: C=O stretch (Amide I band).[1]

- 1550

: N-H bend (Amide II band).[1]

Safety & Handling

- GHS Classification: Not globally harmonized, but treated as Warning (Skin Irrit. 2, Eye Irrit. 2).[1]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amides are generally stable but can hydrolyze under strong acidic/basic conditions over time.[1]
- Spill Response: Absorb with sand or vermiculite.[1] Incinerate in a chemical waste facility.

References

- National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide (Parent Structure Analysis). Retrieved from [\[Link\]](#)

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Sources

- 1. N-Acetyl-N-methylcyclohexanamine - Chemical & Physical Properties by Cheméo [\[cheméo.com\]](https://cheméo.com)
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